1-Ethoxy-2,4-difluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,4-difluoro-3-iodobenzene is an organic compound with the molecular formula C8H7F2IO. This compound is characterized by the presence of ethoxy, difluoro, and iodo substituents on a benzene ring. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether .
Vorbereitungsmethoden
1-Ethoxy-2,4-difluoro-3-iodobenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenetole with iodine and boron trifluoride . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve continuous synthesis in microreactor systems, which offer advantages such as improved mass and heat transfer .
Analyse Chemischer Reaktionen
1-Ethoxy-2,4-difluoro-3-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,4-difluoro-3-iodobenzene has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,4-difluoro-3-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy group can act as an electron-donating group, while the difluoro and iodo groups can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2,4-difluoro-3-iodobenzene can be compared with similar compounds such as:
1-Ethoxy-2,3-difluoro-4-iodobenzene: Similar structure but with different positions of the fluorine atoms.
1-Ethoxy-2,4-difluoro-5-iodobenzene: Another isomer with the iodine atom in a different position.
1-Ethoxy-2,4-difluoro-3-bromobenzene: Similar compound with bromine instead of iodine.
Eigenschaften
Molekularformel |
C8H7F2IO |
---|---|
Molekulargewicht |
284.04 g/mol |
IUPAC-Name |
1-ethoxy-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
NXXMBTSWQZVCHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.